2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC15529427
Molecular Formula: C26H23N3O6
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23N3O6 |
|---|---|
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C26H23N3O6/c1-14-8-22-24(26(30)29(14)12-15-4-6-20-21(9-15)34-13-33-20)23(18(11-27)25(28)35-22)17-10-16(31-2)5-7-19(17)32-3/h4-10,23H,12-13,28H2,1-3H3 |
| Standard InChI Key | JBRRRADAZNOWJA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Introduction
1. Introduction
The compound 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule belonging to the class of pyranopyridines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural features of this molecule suggest potential applications in medicinal chemistry and drug design.
2. Structural Analysis
Key Functional Groups
The molecule contains several notable functional groups:
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Amino Group (-NH2): Located at position 2 of the pyranopyridine ring, it enhances hydrogen bonding and nucleophilic activity.
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Benzodioxole Moiety: The 1,3-benzodioxole group contributes to aromaticity and may improve lipophilicity and receptor binding.
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Dimethoxyphenyl Group: Methoxy substituents at positions 2 and 5 on the phenyl ring increase electron density and influence pharmacokinetics.
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Carbonitrile Group (-C≡N): Positioned at carbon 3 of the pyranopyridine ring, it is a key site for further chemical modifications.
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Ketone Group (-C=O): Found at position 5 of the pyranopyridine ring, it plays a role in tautomerism and reactivity.
Molecular Geometry
The pyrano[3,2-c]pyridine core forms a fused heterocyclic system with potential planarity due to conjugation between rings. The benzodioxole and dimethoxyphenyl groups are likely oriented to maximize π-stacking interactions in biological environments.
3. Synthesis
While specific synthetic routes for this compound are not available in the search results, general strategies for synthesizing pyrano[3,2-c]pyridines involve:
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Multicomponent Reactions (MCRs): Combining aldehydes, malononitriles, and cyclic ketones under basic or acidic conditions.
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Cyclization Reactions: Using intermediates such as aminopyridines or benzodioxole derivatives to form the fused heterocyclic system.
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Functionalization: Introducing substituents like methoxy groups or nitriles via electrophilic aromatic substitution or nucleophilic addition.
4. Potential Applications
Biological Activity
Compounds with similar structures have been studied for:
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Anti-inflammatory Properties: Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
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Anticancer Activity: Interaction with DNA or inhibition of kinases.
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Antimicrobial Effects: Disruption of bacterial cell walls or fungal membranes.
Drug Design
The combination of hydrophilic (amino and carbonitrile groups) and hydrophobic (benzodioxole and dimethoxyphenyl groups) features makes this compound a candidate for drug development targeting hydrophobic protein pockets.
5. Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy:
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-NMR: Identification of aromatic protons and methoxy groups.
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-NMR: Confirmation of carbon signals from nitrile, ketone, and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak to verify molecular weight.
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Fragmentation patterns to deduce structural features.
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Infrared Spectroscopy (IR):
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Characteristic peaks for , , , and aromatic groups.
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X-ray Crystallography:
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Determination of three-dimensional geometry and intermolecular interactions.
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